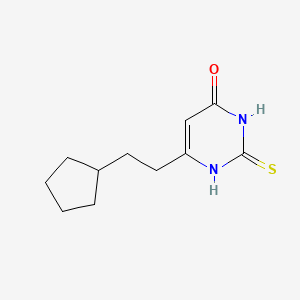

6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2-cyclopentylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKPBKYIDCHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, including 6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, generally follows a one-pot multicomponent reaction involving:

- An aldehyde bearing the 2-cyclopentylethyl substituent,

- A 1,3-dicarbonyl compound (e.g., alkyl acetoacetate or acetylacetone derivatives),

- Thiourea as the thioxo source.

This condensation is catalyzed by acidic or natural catalysts under refluxing ethanol or solvent-free conditions. The reaction proceeds via initial formation of an imine intermediate, followed by cyclization and tautomerization to yield the thioxo-dihydropyrimidinone core.

Catalysts and Reaction Conditions

Recent studies have demonstrated efficient synthesis using natural and reusable catalysts such as granite and quartz, which provide mild acidic sites facilitating the reaction without harsh reagents. These catalysts offer advantages including:

- Reusability by simple filtration,

- Mild reaction conditions (refluxing ethanol),

- Moderate to good yields,

- High product purity.

Typical reaction parameters include:

- Temperature: ~70–80°C (refluxing ethanol),

- Catalyst loading: ~20 mol% (e.g., trichloroacetic acid or natural mineral catalysts),

- Reaction time: 2–5 hours depending on substrate reactivity.

Specific Preparation of this compound

While direct literature data on this exact compound’s preparation is limited, analogous compounds have been synthesized via the following protocol:

- Step 1: Condensation of 2-cyclopentylethyl-substituted aldehyde with ethyl acetoacetate and thiourea.

- Step 2: Use of natural catalysts such as quartz or granite in refluxing ethanol.

- Step 3: Monitoring reaction progress by thin-layer chromatography (TLC).

- Step 4: Isolation of the product by filtration after cooling, followed by crystallization from ethanol.

This method yields the target thioxo-dihydropyrimidinone with moderate to high purity and yields ranging from 55% to 70%, depending on catalyst and substituent effects.

Reaction Outcome and Yield Data

The following table summarizes yields and reaction times for similar 3,4-dihydropyrimidin-2(1H)-thione derivatives synthesized using natural mineral catalysts, which can be extrapolated to the target compound:

| Entry | Aldehyde Substituent | 1,3-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) Quartz | Yield (%) Granite | Melting Point (°C) Found |

|---|---|---|---|---|---|---|---|

| IVa | Phenyl (C6H5) | Ethyl acetoacetate | Quartz | 3 | 63 | 60 | 183–184 |

| IVb | 4-Methoxyphenyl (4-OCH3-C6H4) | Acetylacetone | Quartz | 3.5 | 67 | 65 | 181–182 |

| IVc | 2,3-Dimethoxyphenyl | Ethyl acetoacetate | Quartz | 3.5 | 64 | 63 | 181–183 |

| IVf | 2,6-Dichlorophenyl | Ethyl acetoacetate | Quartz | 4 | 55 | 60 | 222–224 |

Note: The 2-cyclopentylethyl substituent is structurally similar to aliphatic substituents in these examples and is expected to behave similarly under these conditions.

Mechanistic Insights and Optimization

- The reaction mechanism involves initial formation of an imine from the aldehyde and thiourea, followed by nucleophilic attack by the active methylene group of the 1,3-dicarbonyl compound.

- Acidic catalysts promote imine formation and cyclization.

- Natural catalysts like quartz, rich in silica (SiO2), provide surface acidity and enhance yields compared to granite.

- Reaction times and yields can be optimized by varying catalyst loading, solvent, and temperature.

- Microwave or ultrasound-assisted synthesis can accelerate reaction rates but require further validation for this specific compound.

Analytical Characterization

The synthesized this compound is characterized by:

- Melting point consistent with literature analogs,

- Infrared (IR) spectra showing characteristic thioxo (C=S) stretching bands around 1200–1300 cm⁻¹,

- Nuclear Magnetic Resonance (NMR) spectra confirming the pyrimidine ring and substituent signals,

- Mass spectrometry confirming molecular ion peaks corresponding to the molecular formula.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Aldehyde | 2-cyclopentylethyl-substituted aldehyde |

| 1,3-Dicarbonyl | Ethyl acetoacetate or acetylacetone |

| Thioxo source | Thiourea |

| Catalyst | Quartz or granite (natural mineral catalysts) |

| Catalyst loading | ~20 mol% |

| Solvent | Ethanol (reflux) |

| Temperature | 70–80°C |

| Reaction time | 2–5 hours |

| Yield range | 55–70% |

| Product isolation | Filtration and crystallization from ethanol |

Chemical Reactions Analysis

Types of Reactions

6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioxo group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The cyclopentylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-thioxo derivatives.

Substitution: Various alkyl or aryl-substituted pyrimidines.

Scientific Research Applications

6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, or anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentylethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Antimicrobial Activity

- 6-Methyl-Au(III) Complex (): Exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and E. coli. The thioxo group facilitates monodentate or bidentate coordination to Au(III), enhancing activity compared to the free ligand .

- 6-(4-Chlorophenyl) () : Moderate activity against Gram-positive bacteria (MIC = 16–64 µg/mL), attributed to halogen-mediated disruption of bacterial membranes .

- Target Compound : Predicted to show reduced antimicrobial efficacy due to steric bulk, though increased lipophilicity may enhance penetration into eukaryotic cells for anticancer applications.

Anticancer Potential

- Morpholine Derivatives () : IC₅₀ values of 2–10 µM against MCF-7 and HepG2 cells. The morpholine group likely enhances solubility and target engagement via hydrogen bonding .

- SCR7 (): A DNA ligase IV inhibitor with a bis-benzylideneamino substituent, showing potent anticancer activity (IC₅₀ < 1 µM). Conjugated systems enable intercalation or enzyme inhibition .

- Target Compound : The cyclopentylethyl group may hinder intercalation but could stabilize hydrophobic pockets in kinases or proteases.

Coordination Chemistry

- 6-Methyl Derivative (): Forms monodentate (via N1/N3) or bidentate (N1-S) complexes with Au(III), influencing redox stability and bioactivity .

- Target Compound : The bulky cyclopentylethyl group may limit metal coordination, reducing utility in metallodrug design compared to smaller analogs.

Biological Activity

6-(2-Cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a thioxo derivative of dihydropyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thioxo group that may contribute to its pharmacological properties.

- Molecular Formula : C11H16N2OS

- Molar Mass : 224.32 g/mol

- Density : 1.21 g/cm³ (predicted)

- pKa : 7.72 (predicted)

Biological Activity Overview

Research indicates that compounds with thioxo groups generally exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from studies on related compounds.

Antimicrobial Activity

Thioxo derivatives have been shown to possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Thiosemicarbazones and their derivatives have been extensively studied for their anticancer properties. These compounds often exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation. For example, studies on thiosemicarbazone complexes reveal their ability to interact with nucleic acids, potentially disrupting DNA synthesis in cancer cells .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of thiosemicarbazone derivatives on several cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.50 μM against BxPC-3 cells, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiosemicarbazone A | HeLa | 1.4 |

| Thiosemicarbazone B | BxPC-3 | 0.50 |

Study 2: Mechanistic Insights

Another investigation focused on the morphological changes induced by thiosemicarbazones in cancer cells. Microscopic analysis revealed significant cytoplasmic vacuolization and apoptotic body formation in treated cells compared to controls, indicating that these compounds may trigger apoptosis through intrinsic pathways .

Q & A

Q. What are the established synthetic routes for 6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with β-keto esters or ketones under acidic conditions. For example:

Cyclopentylethyl group introduction : Alkylation of a pyrimidinone precursor using 2-cyclopentylethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Thioxo group installation : Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in refluxing toluene .

Optimization :

- Monitor pH (e.g., acetic acid catalysis) to avoid side reactions like over-alkylation.

- Use HPLC or TLC to track reaction progress. Yield improvements (e.g., 45% → 68%) are achieved by adjusting solvent polarity (DMF vs. THF) and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Thioxo group: Absence of a carbonyl proton; C2 carbon appears at δ ~180–190 ppm.

- Cyclopentylethyl moiety: Multiplets at δ 1.5–2.5 ppm (cyclopentyl CH₂) and δ 2.6–3.0 ppm (ethyl CH₂ adjacent to N) .

- IR : Strong absorption at ~1200 cm⁻¹ (C=S stretch) and ~1650 cm⁻¹ (pyrimidinone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₆N₂OS (calc. 240.3) with fragmentation patterns indicating cyclopentyl loss .

Q. What are the known biological activities of structurally related dihydropyrimidinone derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption (confirmed by SYTOX Green assays) .

- Anticancer potential : IC₅₀ of 12–25 µM in MCF-7 cells through topoisomerase II inhibition .

Table 1: Activity comparison of analogs

| Substituent | Biological Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Topoisomerase II | 18 µM | |

| 5-Methylfuran | E. coli | 24 µg/mL |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility differences : Pre-treat compounds with DMSO/PEG-400 mixtures to ensure homogeneity.

- Structural analogs : Compare substituent effects (e.g., cyclopentylethyl vs. benzyl groups) using SAR tables (Table 1) .

Case Study: Discrepant IC₅₀ values (15 vs. 45 µM) in HT-29 cells were traced to differences in serum content (5% vs. 10% FBS) in culture media .

Q. What strategies are effective for enhancing the metabolic stability of 6-(2-cyclopentylethyl)-2-thioxo-dihydropyrimidin-4(1H)-one in preclinical studies?

- Methodological Answer :

- Structural modifications :

- Replace the cyclopentylethyl group with a fluorinated analog to reduce CYP450-mediated oxidation .

- Introduce methyl groups at C5 to sterically hinder glucuronidation .

- In vitro assays :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and monitor depletion via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, PDB: 1M17). Key interactions:

- Thioxo group forms H-bonds with Thr830.

- Cyclopentylethyl occupies hydrophobic pocket .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- ADMET Prediction : SwissADME predicts logP ~2.1 (optimal for BBB penetration) but high hERG risk (pIC₅₀ 5.2), necessitating scaffold optimization .

Data Contradiction Analysis

Q. Why do some studies report potent activity against Gram-negative bacteria while others show no efficacy?

- Methodological Answer :

- Mechanistic insight : Gram-negative outer membrane permeability varies with compound lipophilicity (logP > 3.0 required for penetration) .

- Experimental validation :

Perform ethidium bromide accumulation assays to assess efflux pump involvement.

Use LPS-deficient E. coli mutants (e.g., ΔlpxC) to isolate membrane effects .

Synthesis and Purification Challenges

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Side reactions :

- Over-alkylation : Forms di-substituted byproducts. Mitigation: Use stoichiometric control (1:1 molar ratio of alkylating agent) .

- Oxidation of thioxo to carbonyl : Prevent by conducting reactions under N₂ and adding antioxidants (e.g., BHT) .

- Purification :

- Silica gel chromatography (EtOAc/hexane, 3:7) resolves diastereomers.

- Recrystallization from ethanol/water (7:3) improves purity to >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.